1,7-Dimethyldibenzothiophene
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Overview
Description
1,7-Dimethyldibenzothiophene is an organosulfur compound with the molecular formula C₁₄H₁₂S. It consists of two benzene rings fused to a central thiophene ring, with methyl groups attached at the 1 and 7 positions. This compound is a derivative of dibenzothiophene, which is known for its presence in fossil fuels and its role in environmental pollution due to its resistance to biodegradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dimethyldibenzothiophene can be synthesized through various methods. One common approach involves the reaction of biphenyl with sulfur dichloride in the presence of aluminum chloride. This method allows for the formation of the thiophene ring by introducing sulfur into the biphenyl structure .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic processes. Hydrotreating and hydrodesulfurization are commonly used to remove sulfur compounds from petroleum fractions, leading to the formation of dibenzothiophene derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions
1,7-Dimethyldibenzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the C-S bonds, leading to the formation of simpler hydrocarbons.
Substitution: Aromatic substitution reactions can occur, particularly at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Peroxides are commonly used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.
Substitution: Friedel-Crafts alkylation and acylation reactions are typical, using catalysts like aluminum chloride (AlCl₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrocarbons.
Substitution: Various substituted dibenzothiophenes.
Scientific Research Applications
1,7-Dimethyldibenzothiophene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of sulfur-containing aromatic compounds.
Biology: Research on its biodegradation pathways helps in understanding the environmental impact of sulfur compounds.
Medicine: Its derivatives are explored for potential pharmaceutical applications.
Industry: It serves as a marker in petroleum geochemistry to assess the maturity and origin of crude oils
Mechanism of Action
The mechanism of action of 1,7-Dimethyldibenzothiophene involves its interaction with various molecular targets. In environmental contexts, it undergoes microbial degradation, where specific enzymes break down the thiophene ring. In chemical reactions, the sulfur atom plays a crucial role in determining the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
Dibenzothiophene: The parent compound, lacking the methyl groups.
4,6-Dimethyldibenzothiophene: Another derivative with methyl groups at different positions.
Benzothiophene: A simpler structure with only one benzene ring fused to a thiophene ring.
Uniqueness
1,7-Dimethyldibenzothiophene is unique due to its specific methylation pattern, which influences its chemical properties and reactivity. This makes it a valuable compound for studying the effects of methylation on sulfur-containing aromatic compounds .
Properties
CAS No. |
89816-53-5 |
---|---|
Molecular Formula |
C14H12S |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
1,7-dimethyldibenzothiophene |
InChI |
InChI=1S/C14H12S/c1-9-6-7-11-13(8-9)15-12-5-3-4-10(2)14(11)12/h3-8H,1-2H3 |
InChI Key |
VFQYQNKOTDCRKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C=CC=C3S2)C |
Origin of Product |
United States |
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